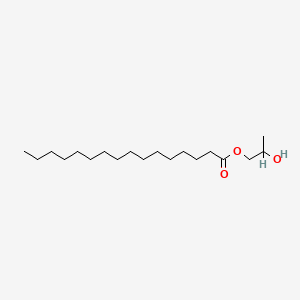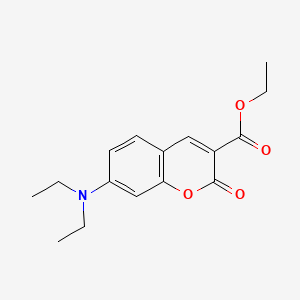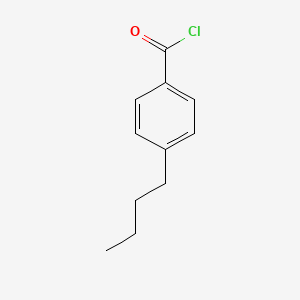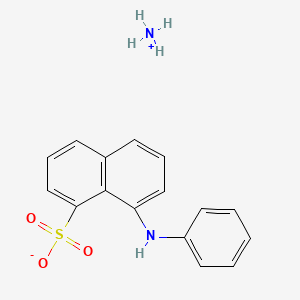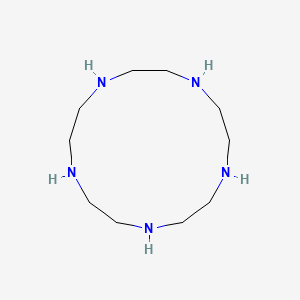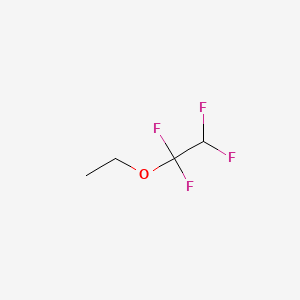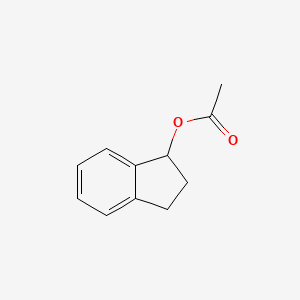
1-Acetoxyindan
Übersicht
Beschreibung
1-Acetoxyindan is an organic compound that belongs to the class of indanes . It is widely used in the field of medicine and research due to its potential applications and unique properties.
Molecular Structure Analysis
1-Acetoxyindan has a molecular formula of C11H12O2 . Its average mass is 176.212 Da and its mono-isotopic mass is 176.083725 Da . The molecule has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .Physical And Chemical Properties Analysis
1-Acetoxyindan has a density of 1.1±0.1 g/cm3, a boiling point of 255.8±19.0 °C at 760 mmHg, and a flash point of 100.1±9.0 °C . Its molar refractivity is 49.7±0.4 cm3, and it has a polar surface area of 26 Å2 .Wissenschaftliche Forschungsanwendungen
Biocatalytic Production and Applications
1-Acetoxyindan, as a derivative of acetoin and related compounds, has seen extensive research due to its potential applications in various fields. Notably, acetoin, a closely related compound, is an important platform chemical utilized in foods, cosmetics, and chemical synthesis. It's particularly significant in the asymmetric synthesis of optically active pharmaceuticals. Research has focused on enhancing the production of optical (S)-acetoin, showcasing its value as a building block for chiral pharmaceutical derivatives. Advanced biocatalytic systems have been developed to enhance the production efficiency of (S)-acetoin, achieving high productivity and purity, indicating its significant potential in drug development and other applications (Li et al., 2018).
Enzymology and Molecular Biology
Acetohydroxy acid isomeroreductase, an enzyme involved in the biosynthesis of important amino acids, has been a point of interest due to its absence in animals, making it a target for specific herbicides and fungicides. This enzyme's peculiar two-step reaction mechanism has led to studies using a variety of techniques including enzymology, molecular biology, and theoretical simulation, aiming to characterize its inhibition mechanism for potential agrochemical applications (Dumas et al., 2001).
Atmospheric Chemistry
Research into atmospheric chemistry, specifically the Atmospheric Chemistry Experiment (ACE), has involved studying the Earth's atmosphere's composition, including the measurement of several molecules of atmospheric interest. Although not directly linked to 1-Acetoxyindan, this research contributes to the broader understanding of atmospheric chemistry and the interactions of various organic and inorganic compounds in the atmosphere (Bernath et al., 2003).
Biomass Conversion and Fuel Production
The conversion of biomass into valuable chemicals has seen the use of compounds related to 1-Acetoxyindan, like acetoin and acetol. These compounds are utilized as intermediates in the production of liquid hydrocarbon fuels and other valuable chemicals, demonstrating the role of these compounds in sustainable and green chemistry. For instance, acetoin has been used as a bio-based building block for the production of diesel or jet fuel range alkanes, showcasing its utility in the energy sector (Zhu et al., 2016).
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-inden-1-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8(12)13-11-7-6-9-4-2-3-5-10(9)11/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZWYQKRGRYJAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283408 | |
| Record name | 1-Acetoxyindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26452-98-2 | |
| Record name | 1-Indanyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26452-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 62558 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026452982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 26452-98-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 26452-98-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Acetoxyindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-acetoxyindan lose acetic acid upon fragmentation in a mass spectrometer?
A1: The research demonstrates that 1-acetoxyindan undergoes a specific 1,3-elimination of acetic acid during mass spectrometry analysis []. This means that the acetic acid molecule is eliminated by the concerted loss of a hydrogen atom from the carbon three positions on the indane ring and the acetoxy group at the carbon one position. This specific fragmentation pathway provides valuable information about the structure of 1-acetoxyindan and can be utilized for its identification and characterization.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







